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methylindan-1-one
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Cat. No.: B3340489

Get Quote

Executive Summary

This technical guide provides a high-fidelity repository of thermodynamic data—specifically
melting points (MP) and boiling points (BP)—for substituted 1-indanones. It is designed for
medicinal chemists and process engineers optimizing the synthesis of neuroprotective agents
(e.g., Donepezil) and organic semiconductors. Beyond raw data, this document analyzes the
Structure-Property Relationships (SPR) governing phase transitions in the indanone scaffold
and provides validated experimental protocols for synthesis and thermal characterization.

The Indanone Scaffold in Drug Discovery

The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold is a privileged bicyclic structure found in
numerous pharmacologically active compounds. Its rigidity reduces the entropic penalty of
binding to protein targets, making it ideal for:

o Acetylcholinesterase (AChE) Inhibitors: The core structure of Donepezil (Aricept).[1]

 MAO-B Inhibitors: Used in Parkinson’s disease therapy (e.g., Rasagiline analogues).
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» Organic Electronics: Precursors for rigid, conjugated systems.

Accurate MP/BP data is critical for:

« Purification: Designing crystallization cycles and fractional distillation parameters.
o Formulation: Predicting solid-state stability and polymorph risks.

« ldentification: Rapid purity assessment during synthetic campaigns.

Thermodynamic Data Repository

The following data aggregates experimental values from high-purity samples (>98%
GC/HPLC).

Table 1: Physical Properties of Monosubstituted 1-
Indanones
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MW
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Interaction

Note: Boiling points for high-melting solids (e.g., hydroxy-indanones) are often theoretical or

observed only under high vacuum due to thermal decomposition prior to boiling.

Structure-Property Relationships (SPR) Analysis

Understanding why melting points shift allows researchers to predict properties of novel

derivatives.

The Hydroxyl Effect (H-Bonding Network)

The most dramatic shift occurs with 4-hydroxy-1-indanone (MP ~243°C).
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e Mechanism: The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor.
In the crystal lattice, this forms a robust intermolecular H-bond network with the carbonyl
oxygen of adjacent molecules.

o Impact: This lattice energy barrier requires significantly higher thermal energy to overcome
compared to the unsubstituted indanone.

The Methoxy Isomerism (Packing Efficiency)

Comparing 5-methoxy (MP 107-111°C) and 6-methoxy (MP 105-109°C):
o Observation: The MP values are nearly identical.

» Causality: Unlike ortho/para substitutions on flexible rings, the rigid indanone bicycle locks
the substituents in fixed vectors. Both 5- and 6-positions offer similar steric profiles for crystal
packing, leading to minimal thermodynamic differentiation. However, both are significantly
higher than 1-indanone due to increased molecular weight and dipole moments.

Halogenation

5-Chloro-1-indanone (MP 94-98°C) exhibits a moderate increase over the parent scaffold.

e Mechanism: Chlorine adds significant molecular weight (London dispersion forces) and
introduces the potential for "sigma-hole" interactions (halogen bonding) with carbonyl
oxygens, stabilizing the solid phase.

Visualization of Mechanisms[1]
Diagram 1: Structure-Property Logic Flow

This diagram illustrates the decision tree for predicting melting point trends based on
substituent chemistry.
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Caption: Decision logic for predicting thermal property shifts based on substituent electronic
effects.

Experimental Protocols
Synthesis of 5-Chloro-1-indanone (Intramolecular
Friedel-Crafts)

This protocol utilizes the cyclization of 3-(4-chlorophenyl)propionic acid. It is preferred over
AICl3 methods for its operational simplicity and lack of moisture sensitivity.

Reagents:
e 3-(4-chlorophenyl)propionic acid (10.0 g, 54 mmol)
o Polyphosphoric Acid (PPA) (100 g) — Reagent Grade

Workflow:
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Setup: Charge a 250 mL round-bottom flask with 100 g of PPA. Heat to 60°C to lower
viscosity.

Addition: Add 3-(4-chlorophenyl)propionic acid (10.0 g) in small portions with vigorous
mechanical stirring. Critical: Ensure complete dispersion to prevent charring.

Cyclization: Increase temperature to 90°C and stir for 2 hours.

o Self-Validation: The reaction mixture will turn from colorless/pale yellow to a deep reddish-
brown, indicating the formation of the acylium ion intermediate and subsequent cyclization.

Quench: Cool the mixture to 50°C. Pour slowly into 500 mL of crushed ice/water with stirring.
The product will precipitate as a beige solid.

Isolation: Filter the solid using a Buchner funnel. Wash with saturated NaHCOs (to remove
unreacted acid) and then water.

Purification: Recrystallize from Ethanol/Water (9:1).
o Yield: ~75-85%.[2]

o Target MP: 94-98°C.

Melting Point Determination (Capillary Method)

To ensure data integrity comparable to the tables above, follow this ASTM-aligned method.

Sample Prep: Dry the sample in a vacuum desiccator (P20s) for 24 hours. Grind to a fine
powder.

Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
Ramp Rate:

o Fast Ramp (10°C/min) to 10°C below expected MP.

o Critical Ramp: Switch to 1.0°C/min for the final approach.

Observation: Record
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(first liquid drop) and

(complete melt). The range should not exceed 2°C for pure compounds.

Diagram 2: Synthesis & Characterization Workflow

This diagram details the operational flow from raw material to validated data.

Start:
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Caption: Step-by-step workflow for the synthesis and thermal validation of substituted
indanones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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